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molecular formula C6H14S3 B8612087 1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)- CAS No. 121318-18-1

1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)-

Cat. No. B8612087
M. Wt: 182.4 g/mol
InChI Key: AJHCCBBKTPDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09427483B2

Procedure details

Compound 3 was converted to the trithiol by reduction with lithium aluminum hydride. Under N2, compound 3 (1.0 g, 3.9 mmol) and LiAlH4 (0.89 g, 23.4 mmol) were added to a 50 mL three necked round bottom flask. After the reaction was cooled to −5° C., cold ethyl ether (30 mL) was added by syringe while stirring. The reaction continued stir for 3 h at −5° C., brought to room temperature and stirred overnight. Upon return, grey solids were present. The reaction was cooled then quenched by the slow addition of saturated ammonium chloride (20 mL). Solids were removed via vacuum filtration, and 2 M HCl (20 mL) was added to the mother liquor. The product, 4, was extracted into ethyl ether (3×50 mL), dried over anhydrous Na2SO4, filtered, and taken to dryness to yield a light yellow oil, which crystallized upon cooling. Yield: 584 mg, 82%. 1H NMR (CDCl3; 500 MHz) δ ppm: 0.82 (t, 3H, CH3), 1.18 (t, 3H, SH), 1.46 (q, 2H, CCH2), 2.58 (d, 6H, SCH2). 13C NMR (CDCl3; 125.8 MHz) δ ppm: 7.85 (CH3), 25.10 (CCH2), 28.80 (SCH2), 41.66 (C). ESI-MS (m/z) 181.12 (181.03 calcd for [M−H]− of [C6H14S3]).
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trithiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 3
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.89 g
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([CH2:4][C:5]([CH2:12][S:13]C#N)([CH2:8][S:9]C#N)[CH2:6][CH3:7])C#N.S1C=CSS1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH2:6]([C:5]([CH2:12][SH:13])([CH2:8][SH:9])[CH2:4][SH:1])[CH3:7] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C#N)CC(CC)(CSC#N)CSC#N
Step Two
Name
trithiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1SSC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
compound 3
Quantity
1 g
Type
reactant
Smiles
S(C#N)CC(CC)(CSC#N)CSC#N
Name
Quantity
0.89 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
three
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction continued stir for 3 h at −5° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
brought to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
then quenched by the slow addition of saturated ammonium chloride (20 mL)
CUSTOM
Type
CUSTOM
Details
Solids were removed via vacuum filtration, and 2 M HCl (20 mL)
ADDITION
Type
ADDITION
Details
was added to the mother liquor
EXTRACTION
Type
EXTRACTION
Details
The product, 4, was extracted into ethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a light yellow oil, which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
Smiles
C(C)C(CS)(CS)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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